(4-chloro-2-methylphenyl)trimethylsilane
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Overview
Description
(4-chloro-2-methylphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-chloro-2-methylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-chloro-2-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or to modify the trimethylsilyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include dechlorinated or desilylated compounds.
Scientific Research Applications
(4-chloro-2-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-chloro-2-methylphenyl)trimethylsilane involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The chlorine atom and methyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(Trimethylsilyl)-4-chlorobenzene: Lacks the methyl group, making it less sterically hindered.
1-(Trimethylsilyl)-2-methylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Chloro-2-methylbenzene: Lacks the trimethylsilyl group, making it less versatile in chemical synthesis.
Uniqueness: (4-chloro-2-methylphenyl)trimethylsilane is unique due to the combination of the trimethylsilyl group, chlorine atom, and methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-8-7-9(11)5-6-10(8)12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGODRRCVMKAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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